molecular formula C27H32ClNO10 B3063362 (7S,9R)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride CAS No. 65360-29-4

(7S,9R)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Cat. No.: B3063362
CAS No.: 65360-29-4
M. Wt: 566.0 g/mol
InChI Key: YZSQITAPLDJGKS-RYQLBYGJSA-N
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Description

13-Deoxyadriamycin hydrochloride, also known as 13-deoxydoxorubicin hydrochloride, is a small molecule drug that belongs to the anthracycline class of antibiotics. It is structurally similar to doxorubicin but lacks the hydroxyl group at the 13th position. This modification results in a compound that is not converted to doxorubicinol during metabolism, reducing its cardiotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-deoxyadriamycin hydrochloride involves the conversion of adriamycin hydrochloride to its tosylhydrazone derivative using p-toluenesulfonylhydrazide in methanol. The hydrazone functionality is then reduced using sodium cyanoborohydride in the presence of p-toluenesulfonic acid, resulting in the deoxygenated product .

Industrial Production Methods: Industrial production methods for 13-deoxyadriamycin hydrochloride are not well-documented in the public domain. the synthesis likely follows similar steps as the laboratory synthesis, with optimizations for scale-up and purity.

Chemical Reactions Analysis

Types of Reactions: 13-Deoxyadriamycin hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions at specific positions on the anthracycline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthracycline derivatives.

Scientific Research Applications

13-Deoxyadriamycin hydrochloride has several scientific research applications:

Mechanism of Action

13-Deoxyadriamycin hydrochloride exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to the formation of DNA double-strand breaks, ultimately resulting in cell death. The compound’s reduced cardiotoxicity is attributed to its inability to form doxorubicinol, a metabolite known to cause heart damage .

Comparison with Similar Compounds

    Doxorubicin: A widely used anthracycline with significant cardiotoxicity.

    Daunomycin: Another anthracycline with a similar mechanism of action but different therapeutic applications.

    Epirubicin: A derivative of doxorubicin with a slightly different side effect profile.

Uniqueness of 13-Deoxyadriamycin Hydrochloride: 13-Deoxyadriamycin hydrochloride is unique among anthracyclines due to its reduced cardiotoxicity, making it a promising candidate for chemotherapy with a potentially better safety profile .

Properties

CAS No.

65360-29-4

Molecular Formula

C27H32ClNO10

Molecular Weight

566.0 g/mol

IUPAC Name

(7S,9R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C27H31NO10.ClH/c1-11-22(30)14(28)8-17(37-11)38-16-10-27(35,6-7-29)9-13-19(16)26(34)21-20(24(13)32)23(31)12-4-3-5-15(36-2)18(12)25(21)33;/h3-5,11,14,16-17,22,29-30,32,34-35H,6-10,28H2,1-2H3;1H/t11-,14-,16-,17-,22+,27-;/m0./s1

InChI Key

YZSQITAPLDJGKS-RYQLBYGJSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O.Cl

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O.Cl

Origin of Product

United States

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